One of the long-acting ANTIPSYCHOTIC AGENTS used for maintenance or long-term therapy of SCHIZOPHRENIA and other PSYCHOTIC DISORDERS.
Penfluridol
CAS No.: 26864-56-2
VCID: VC0538950
Molecular Formula: C28H27ClF5NO
Molecular Weight: 524.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Penfluridol, also known by the brand names Semap, Micefal, and Longoperidol, is a highly potent, first-generation diphenylbutylpiperidine antipsychotic. It was discovered by Janssen Pharmaceutica in 1968 and is closely related to other antipsychotics like pimozide and fluspirilene . Penfluridol is notable for its extremely long elimination half-life, allowing its effects to last for many days after a single oral dose, which makes it suitable for once-weekly administration . Pharmacokinetics
Clinical Use and EfficacyPenfluridol is indicated for the treatment of chronic schizophrenia and similar psychotic disorders. It is particularly beneficial for patients who have difficulty adhering to daily medication regimens or do not respond well to depot antipsychotics . Comparison with Other Antipsychotics
Side Effects and SafetyPenfluridol, like other typical antipsychotics, can cause significant side effects, including extrapyramidal reactions such as akathisia and pseudo-Parkinsonism. It is only slightly sedative but may increase the risk of CNS depressant effects when combined with other drugs . Potential Non-Psychiatric UsesInterestingly, penfluridol has shown potential in inhibiting pancreatic tumor growth through autophagy-mediated apoptosis. Studies have demonstrated that it can suppress the growth of pancreatic cancer cells and tumors in animal models . |
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CAS No. | 26864-56-2 | ||||||||||||||||||||||||
Product Name | Penfluridol | ||||||||||||||||||||||||
Molecular Formula | C28H27ClF5NO | ||||||||||||||||||||||||
Molecular Weight | 524.0 g/mol | ||||||||||||||||||||||||
IUPAC Name | 1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C28H27ClF5NO/c29-26-12-7-21(18-25(26)28(32,33)34)27(36)13-16-35(17-14-27)15-1-2-24(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24,36H,1-2,13-17H2 | ||||||||||||||||||||||||
Standard InChIKey | MDLAAYDRRZXJIF-UHFFFAOYSA-N | ||||||||||||||||||||||||
SMILES | C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | ||||||||||||||||||||||||
Canonical SMILES | C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | ||||||||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||||||||
Melting Point | 106.0 °C | ||||||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||||||||||
Solubility | Soluble in DMSO | ||||||||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||||||||
Synonyms | Penfluridol; McN-JR-16341; R-16341; McNJR16341; R16341; McN JR 16341; R 16341; Acemap; Semap | ||||||||||||||||||||||||
Reference | 1: Ranjan A, Gupta P, Srivastava SK. Penfluridol: An Antipsychotic Agent Suppresses Metastatic Tumor Growth in Triple-Negative Breast Cancer by Inhibiting Integrin Signaling Axis. Cancer Res. 2016 Feb 15;76(4):877-90. doi: 10.1158/0008-5472.CAN-15-1233. Epub 2015 Dec 1. PubMed PMID: 26627008; PubMed Central PMCID: PMC4755811. 2: Wu L, Liu YY, Li ZX, Zhao Q, Wang X, Yu Y, Wang YY, Wang YQ, Luo F. Anti-tumor effects of penfluridol through dysregulation of cholesterol homeostasis. Asian Pac J Cancer Prev. 2014;15(1):489-94. PubMed PMID: 24528079. 3: Ranjan A, Srivastava SK. Penfluridol suppresses pancreatic tumor growth by autophagy-mediated apoptosis. Sci Rep. 2016 May 18;6:26165. doi: 10.1038/srep26165. PubMed PMID: 27189859; PubMed Central PMCID: PMC4870635. 4: Chien W, Sun QY, Lee KL, Ding LW, Wuensche P, Torres-Fernandez LA, Tan SZ, Tokatly I, Zaiden N, Poellinger L, Mori S, Yang H, Tyner JW, Koeffler HP. Activation of protein phosphatase 2A tumor suppressor as potential treatment of pancreatic cancer. Mol Oncol. 2015 Apr;9(4):889-905. doi: 10.1016/j.molonc.2015.01.002. Epub 2015 Jan 15. PubMed PMID: 25637283; PubMed Central PMCID: PMC4387089. 5: Enyeart JJ, Enyeart JA. Adrenal fasciculata cells express T-type and rapidly and slowly activating L-type Ca2+ channels that regulate cortisol secretion. Am J Physiol Cell Physiol. 2015 Jun 1;308(11):C899-918. doi: 10.1152/ajpcell.00002.2015. Epub 2015 Mar 18. PubMed PMID: 25788571; PubMed Central PMCID: PMC4451351. 6: Lu L, Wang W, Peng Y, Li J, Wang L, Wang X. Electrophysiology and pharmacology of tandem domain potassium channel TREK-1 related BDNF synthesis in rat astrocytes. Naunyn Schmiedebergs Arch Pharmacol. 2014 Apr;387(4):303-12. doi: 10.1007/s00210-013-0952-2. Epub 2014 Jan 9. PubMed PMID: 24402080. 7: Soares BG, Lima MS. Penfluridol for schizophrenia. Cochrane Database Syst Rev. 2006 Apr 19;(2):CD002923. Review. PubMed PMID: 16625563. 8: Keegan FP, Blum JJ. Inhibition of growth and of thymidine incorporation into DNA in Tetrahymena by chlorpromazine, pimozide and penfluridol. J Protozool. 1983 May;30(2):397-402. PubMed PMID: 6415270. 9: Wang RI, Larson C, Treul SJ. Study of penfluridol and chlorpromazine in the treatment of chronic schizophrenia. J Clin Pharmacol. 1982 May-Jun;22(5-6):236-42. PubMed PMID: 7107969. 10: Suárez Richards M, Mario Zelaschi N, Canero E. [Activity of a new neuroleptic, penfluridol (R-16341) in long-term treatments]. Acta Psiquiatr Psicol Am Lat. 1976 Sep;22(3):205-10. Spanish. PubMed PMID: 983750. | ||||||||||||||||||||||||
PubChem Compound | 33630 | ||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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